N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic organic compound featuring a thiazole core substituted with a 4-propoxyphenyl group and a benzodioxine-carboxamide moiety. The propoxyphenyl substituent introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-2-9-25-16-6-3-14(4-7-16)17-13-28-21(22-17)23-20(24)15-5-8-18-19(12-15)27-11-10-26-18/h3-8,12-13H,2,9-11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNSNCXDRHHMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The specific targets can vary depending on the substituents on the thiazole ring.
Mode of Action
The mode of action of this compound is not directly stated in the available resources. Nevertheless, thiazole derivatives can interact with their targets in various ways. For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological pathways due to their diverse biological activities.
Biological Activity
The compound N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a member of the benzodioxane family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into key components:
- Benzodioxane moiety : Known for its role in various biological activities.
- Thiazole ring : Associated with antimicrobial and anticancer properties.
- Carboxamide group : Impacts solubility and biological interactions.
Molecular Formula
The molecular formula for this compound is .
Anticancer Properties
Research indicates that benzodioxane derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The benzodioxane moiety has been identified as critical for these activities:
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| CCT251236 | Ovarian Carcinoma | Inhibition of HSF1 pathway | |
| Compound 7 | Various Cancers | Inhibition of p38α MAPK pathway |
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Studies show that benzodioxane derivatives can reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways. The position of substituents on the benzodioxane ring significantly influences this activity:
- Position-6 substituent : Optimal for anti-inflammatory effects.
- Position-2 substituent : Mediocre activity observed.
Antimicrobial Activity
The thiazole component of the compound is linked to antimicrobial properties. Compounds containing thiazole rings have been reported to possess activity against various bacterial and fungal strains. The exact mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
A systematic SAR study has highlighted the importance of specific functional groups in enhancing biological activity. For example:
- Propoxy group : Enhances lipophilicity, potentially improving cellular uptake.
- Thiazole ring : Essential for the observed anticancer and antimicrobial effects.
Study 1: Anticancer Activity in Ovarian Carcinoma
In a recent study, a derivative of the compound was tested against ovarian carcinoma xenografts. The results indicated a significant reduction in tumor size compared to controls, attributed to the inhibition of heat shock factor 1 (HSF1) pathways.
Study 2: Anti-inflammatory Effects in Rodent Models
Another study evaluated the anti-inflammatory effects using rodent models of arthritis. The compound demonstrated a marked decrease in inflammatory markers and improved clinical scores compared to untreated groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiazole derivatives with benzodioxine or carboxamide functionalities. Below is a detailed comparison with analogs reported in the literature, focusing on structural variations, substituent effects, and inferred pharmacological properties.
Structural Analogues and Substituent Analysis
Table 1: Structural Comparison of Thiazole-Benzodioxine Derivatives
Key Structural and Functional Differences
Substituent Effects on Thiazole Ring: The 4-propoxyphenyl group in the target compound provides a balance of lipophilicity and steric bulk, which may enhance blood-brain barrier penetration compared to smaller substituents (e.g., prop-2-enyl in ). Acetamidophenyl (CAS 790237-66-0, ) improves solubility via polar interactions but may reduce membrane permeability.
Benzodioxine Linkage: The 6-carboxamide position in the target compound optimizes spatial alignment for receptor binding, whereas 3-carboxamide derivatives (e.g., ) may exhibit steric clashes.
Pharmacokinetic Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
